2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in synthetic chemistry. This compound is classified as a bicyclic boronate ester, characterized by its unique bicyclic structure and boron-containing functional groups. The molecular formula is and it has a molecular weight of 194.08 g/mol. The compound is notable for its potential in various chemical reactions, particularly in the field of organic synthesis.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and AChemBlock, where it is listed with a purity of 97% and a CAS number of 2152645-07-1 . It falls under the classification of boron compounds, specifically dioxaborolanes, which are recognized for their utility in borylation reactions.
The synthesis of 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Recent studies have explored intramolecular coupling approaches to synthesize multi-substituted bicyclic boronates, showcasing the versatility of these methods in producing complex structures .
The structure of 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented by its SMILES notation: CC1(C)OB(C23CC(C2)C3)OC1(C)C. This notation indicates the presence of multiple carbon centers and the unique bicyclic arrangement.
The compound participates in several notable chemical reactions:
These reactions are crucial for constructing complex organic molecules and have implications in medicinal chemistry and materials science.
The mechanism by which 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane functions typically involves:
This process allows for the efficient formation of carbon-boron bonds that are pivotal in further synthetic applications.
These properties make it suitable for various laboratory applications where precise control over chemical reactivity is required.
The primary applications of 2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: